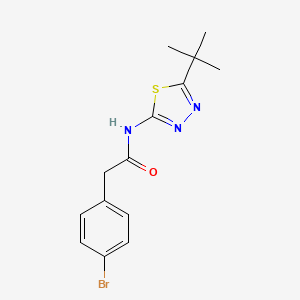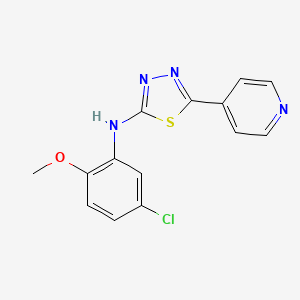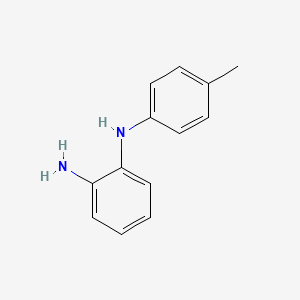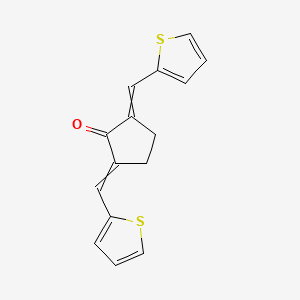
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a carbamoylphenyl group, which contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the carbamoylphenyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of reagents, catalysts, and solvents is optimized to reduce costs and environmental impact while maximizing yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically in anhydrous solvents.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
Aplicaciones Científicas De Investigación
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism by which N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s thiophene ring and carbamoylphenyl group play crucial roles in its binding affinity and specificity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-carbamoylphenyl)-4-methyl-3-thiophenecarboxamide: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
N-(2-carbamoylphenyl)-5-methyl-3-thiophenecarboxamide: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide stands out due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the ethyl and methyl groups on the thiophene ring, along with the carbamoylphenyl group, provides a unique combination of properties that can be leveraged in various scientific and industrial contexts.
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-(2-carbamoylphenyl)-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-10-9(2)20-8-12(10)15(19)17-13-7-5-4-6-11(13)14(16)18/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
Clave InChI |
LGZNBPWXFGDHNY-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
SMILES canónico |
CCC1=C(SC=C1C(=O)NC2=CC=CC=C2C(=O)N)C |
Solubilidad |
3.6 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
![1-mercapto-4-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B1222335.png)

![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)


![N-[2-(diethylamino)ethyl]-2-iodobenzamide](/img/structure/B1222342.png)


![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)

![1-(2-Methoxyethyl)-7-thiophen-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1222351.png)
![3-[2-(4-chlorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222352.png)

